Pro-val
Overview
Description
Pro-val, also known as proline-valine, is a dipeptide composed of the amino acids proline and valine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Proline is a unique amino acid due to its cyclic structure, which introduces kinks in peptide chains, while valine is a branched-chain amino acid known for its hydrophobic properties. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-val typically involves the coupling of proline and valine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of valine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated valine is then coupled with the amino group of proline, forming the peptide bond.
Cleavage and Purification: The dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves similar steps as SPPS but is optimized for large-scale production. Additionally, enzymatic methods using proteases can be employed to catalyze the formation of this compound under mild conditions, offering an environmentally friendly alternative to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Pro-val can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of proline and valine.
Oxidation: Oxidative conditions can modify the side chains of proline and valine, potentially altering the properties of the dipeptide.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or pepsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.
Major Products Formed
Hydrolysis: Proline and valine.
Oxidation: Oxidized derivatives of proline and valine.
Substitution: Modified this compound with new functional groups.
Scientific Research Applications
Pro-val has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function, particularly in the context of proline-rich regions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biomaterials and as a building block for the synthesis of more complex peptides.
Mechanism of Action
The mechanism of action of Pro-val depends on its specific application. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its cyclic structure can disrupt protein-protein interactions, while its hydrophobic properties can affect membrane permeability. The molecular targets and pathways involved include proteases, transporters, and signaling molecules.
Comparison with Similar Compounds
Pro-val can be compared with other dipeptides and amino acid derivatives:
Proline-Glycine (Pro-Gly): Similar in structure but lacks the branched side chain of valine, resulting in different hydrophobicity and flexibility.
Valine-Leucine (Val-Leu): Both are branched-chain amino acids, but the presence of proline in this compound introduces unique structural features.
Proline-Alanine (Pro-Ala): Alanine is a smaller, less hydrophobic amino acid compared to valine, leading to differences in peptide properties.
This compound’s uniqueness lies in the combination of proline’s cyclic structure and valine’s hydrophobic side chain, which together confer distinct structural and functional characteristics.
Properties
IUPAC Name |
3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGUZSYVIVZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prolyl-Valine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52899-09-9 | |
Record name | Pro-val | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC319054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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